An In-depth Technical Guide to 6-Fluoro-5-isopropoxynicotinic acid
An In-depth Technical Guide to 6-Fluoro-5-isopropoxynicotinic acid
Introduction: A Key Building Block in Modern Medicinal Chemistry
6-Fluoro-5-isopropoxynicotinic acid, identified by the CAS Number 1414870-56-6 , is a highly functionalized pyridine derivative that has emerged as a valuable building block for researchers in drug discovery and development.[1][2][3] Its unique trifunctional architecture—featuring a carboxylic acid, a fluorine atom, and an isopropoxy group on a pyridine core—offers a versatile scaffold for creating complex molecular entities with significant therapeutic potential.
The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 6-Fluoro-5-isopropoxynicotinic acid, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization, and its significance in the field.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of 6-Fluoro-5-isopropoxynicotinic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1414870-56-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀FNO₃ | [1] |
| Molecular Weight | 199.18 g/mol | [1] |
| Boiling Point | 356.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.31 ± 0.10 (Predicted) | [1] |
Synthesis Pathway: O-Alkylation of a Hydroxypyridine Precursor
The most direct and validated route to 6-Fluoro-5-isopropoxynicotinic acid involves the O-alkylation (specifically, isopropylation) of a key intermediate, methyl 6-fluoro-5-hydroxynicotinate. This process is detailed in patent literature, specifically WO2012065985A1, which outlines its use in the synthesis of novel kinase inhibitors. The causality behind this choice of pathway lies in the ready availability of the hydroxynicotinate precursor and the efficiency of the Williamson ether synthesis for installing the isopropoxy group.
Experimental Protocol
This protocol is adapted from the procedures described in patent WO2012065985A1.
Step 1: Isopropylation of Methyl 6-fluoro-5-hydroxynicotinate
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Reagent Preparation : To a solution of methyl 6-fluoro-5-hydroxynicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
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Reaction Initiation : Add 2-iodopropane (1.5 eq) to the suspension. The use of an iodide leaving group is strategic as it is more reactive than bromide or chloride, facilitating a more efficient reaction.
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Reaction Conditions : Heat the reaction mixture to 80 °C. Maintain this temperature and stir vigorously for 4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
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Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 6-fluoro-5-isopropoxynicotinate.
Step 2: Saponification to the Carboxylic Acid
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Hydrolysis : Dissolve the crude methyl 6-fluoro-5-isopropoxynicotinate from the previous step in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq). The use of LiOH is a standard and effective method for the saponification of methyl esters.
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Reaction Conditions : Stir the mixture at room temperature for 2 hours or until the hydrolysis is complete.
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Acidification and Isolation : Acidify the reaction mixture to a pH of approximately 3 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
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Purification : Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford the final product, 6-Fluoro-5-isopropoxynicotinic acid, as a white solid. This self-validating protocol ensures purity through the precipitation and isolation of the final product.
Caption: Synthetic workflow for 6-Fluoro-5-isopropoxynicotinic acid.
Analytical Characterization
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for structural elucidation.
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Aromatic Protons : Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons and the fluorine atom will result in characteristic splitting patterns.
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Isopropoxy Group : A septet (a one-proton signal split by six equivalent methyl protons) is expected around δ 4.5-5.0 ppm for the -CH- proton. A doublet (a six-proton signal) will appear further upfield, typically around δ 1.3-1.5 ppm, for the two equivalent methyl (-CH₃) groups.
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Carboxylic Acid Proton : A broad singlet, characteristic of an acidic proton, is expected far downfield (δ > 10 ppm), which may be exchangeable with D₂O.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
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Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 199.18. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 197.18. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition consistent with C₉H₁₀FNO₃.
Applications in Drug Discovery
Fluorinated nicotinic acid derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can block metabolic oxidation at that position, while the isopropoxy group modulates lipophilicity, both of which are key considerations in drug design.
While specific, publicly disclosed applications for 6-Fluoro-5-isopropoxynicotinic acid are nascent, its structure is analogous to building blocks used in the development of:
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Kinase Inhibitors : As described in patent WO2012065985A1, this scaffold is suitable for elaboration into complex molecules targeting various protein kinases, which are implicated in cancer and inflammatory diseases.
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PET Imaging Agents : Fluorinated pyridines are widely used as scaffolds for developing radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization of biological processes.
The versatility of the carboxylic acid group allows for amide bond formation, providing a direct handle for coupling this fragment to other complex amines, further expanding its utility in constructing diverse chemical libraries for high-throughput screening.
Conclusion
6-Fluoro-5-isopropoxynicotinic acid is a strategically designed chemical intermediate with significant potential for medicinal chemistry research. Its synthesis is achievable through a robust and scalable protocol, and its structure is ripe for derivatization. As the demand for more sophisticated and metabolically stable drug candidates grows, the utility of such fluorinated building blocks will undoubtedly continue to expand, making this compound a valuable tool for scientists and researchers in the pharmaceutical industry.
References
- Patent WO2012065985A1: Preparation of quinoline and quinoxaline derivatives as protein kinase inhibitors. Google Patents.
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PubChem : 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. ([Link])
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PubMed : Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. ([Link])
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Organic Syntheses : Nicotinic acid, 6-hydroxy-. ([Link])
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Human Metabolome Database : Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). ([Link])
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PubMed : Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ([Link])
- CN115433122A: Preparation method of 6-fluoronicotinic acid.
- US20060247434A1: Method for the preparation of 6-alpha fluoro corticosteroids.
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PubChem : 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636. ([Link])
